![molecular formula C8H20N2O B2505909 [2-(2-Aminoethoxy)ethyl]diethylamine CAS No. 136089-19-5](/img/structure/B2505909.png)

[2-(2-Aminoethoxy)ethyl]diethylamine

Vue d'ensemble

Description

The compound [2-(2-Aminoethoxy)ethyl]diethylamine is a derivative of diethylamine, which is a secondary amine with two ethyl groups attached to a nitrogen atom. Diethylamine itself is a versatile organocatalyst that has been used in various synthetic applications due to its easy availability and low cost. It has been employed in the diastereoselective synthesis of medicinally important compounds such as Bcl-2 protein antagonists .

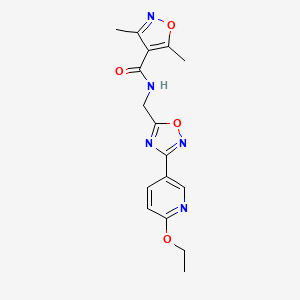

Synthesis Analysis

The synthesis of related amines has been reported in the literature. For instance, 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine was synthesized through an addition alkylation reaction of diethyl triamine with epoxyethane . This method could potentially be adapted for the synthesis of this compound by modifying the starting materials and reaction conditions. The synthesis of chiral amines has also been explored, with 1-(2,5-dimethoxyphenyl)ethylamine being synthesized from 1,4-dimethoxybenzene and subsequently resolved into enantiomers .

Molecular Structure Analysis

While the specific molecular structure of this compound is not directly discussed in the provided papers, the crystal structure of a related compound, diethyl (6-methyl-2-pyridyl)aminoethylenemalonate, has been analyzed. This compound crystallizes in the monoclinic space group and exhibits an intramolecular hydrogen bond between the enamine nitrogen and carbonyl oxygen . Such structural analyses are crucial for understanding the properties and reactivity of similar compounds.

Chemical Reactions Analysis

Diethylamine has been shown to catalyze various chemical reactions. It has been used in the synthesis of 2-amino-4H-chromenes and in a sequential, one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines . These reactions proceed under ambient conditions and yield products with high purity, avoiding conventional isolation and purification steps. The reactivity of diethylamine suggests that this compound could also participate in similar reactions, potentially acting as a catalyst or a reactant.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the properties of related compounds. Diethylamine is known for its catalytic efficiency and ability to facilitate reactions at ambient temperatures . The high purity of synthesized amines, such as 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine, indicates that this compound could also be synthesized with high purity under optimized conditions . The crystal structure analysis of related compounds provides insights into potential intermolecular interactions and stability .

Applications De Recherche Scientifique

Organocatalysis in Eco-Safe Synthesis

[2-(2-Aminoethoxy)ethyl]diethylamine has been acknowledged as an effective organocatalyst. For instance, Kulkarni et al. (2013) demonstrated its efficiency in the diastereoselective synthesis of medicinally significant compounds such as Bcl-2 protein antagonists. The process involved one-pot condensation, highlighting the catalyst's low cost and the simplicity of the synthesis protocol, making it a valuable tool for scalable and eco-friendly synthesis processes Kulkarni et al., 2013.

Utility in Synthesis of Complex Compounds

The compound has shown its utility in the synthesis of complex organic molecules. Soršak et al. (1998) utilized it in a two-step process to synthesize ethyl 2‐[(2,2‐dibenzoyl)ethenyl]amino‐3‐dimethyl‐aminopropenoate, leading to the creation of a variety of fused substituted compounds. The study emphasized the compound's role in achieving high yields and facilitating the deprotection of certain groups, underlining its versatility in complex organic synthesis Soršak et al., 1998.

Synthesis of Novel Compounds

The compound is instrumental in synthesizing novel chemical entities. Yi-cui (2005) reported the synthesis of 2-Hydroxy-N,N-bis(2-aminoethyl)ethylamine through alkylation with epoxyethane, marking the first such synthesis and confirming the structure via spectral characterization. The study highlighted the high yield and purity of the synthesized compound, signifying its role in enabling the exploration of new chemical territories Jin Yi-cui, 2005.

Applications in Molecular Electronics

In the field of molecular electronics, Chen et al. (1999) utilized a molecule containing a nitroamine redox center, which included 2'-amino-4-ethynylphenyl-4'-ethynylphenyl-5'-nitro-1-benzenethiol, in the active layer of an electronic device. The resulting device demonstrated significant electronic properties such as negative differential resistance and a high on-off peak-to-valley ratio, indicating the potential of this compound derivatives in advanced electronic applications Chen et al., 1999.

Safety and Hazards

“[2-(2-Aminoethoxy)ethyl]diethylamine” is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word for it is "Danger" . The hazard statements associated with it are H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

Mécanisme D'action

Target of Action

Amines, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Amines are known to act as nucleophiles, reacting with electrophilic carbonyl groups . They can also form imine derivatives when they react with aldehydes and ketones .

Biochemical Pathways

Amines can participate in a variety of biochemical reactions, including the formation of schiff bases and enamines .

Pharmacokinetics

Amines are generally well-absorbed and can be distributed throughout the body due to their polar nature .

Result of Action

Amines can influence a variety of biological processes through their interactions with proteins and nucleic acids .

Action Environment

The action, efficacy, and stability of [2-(2-Aminoethoxy)ethyl]diethylamine can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules in the environment .

Propriétés

IUPAC Name |

2-[2-(diethylamino)ethoxy]ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N2O/c1-3-10(4-2)6-8-11-7-5-9/h3-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOOQKRPLXODGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)

![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2505834.png)

![(2-(2-methoxyphenyl)-9-methyl-4-((3-methylbenzyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2505836.png)

![ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2505838.png)

![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)

![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)

![diethyl 1-[2-({[(3-ethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2505845.png)

![3-(3,5-bis(trifluoromethyl)benzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2505847.png)